N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride
Overview
Description
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyrimidine, which undergoes a series of reactions to introduce the N-methyl and methanamine groups.
Methylation: The pyrimidine ring is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Amination: The methylated pyrimidine is then reacted with formaldehyde (CH2O) and ammonium chloride (NH4Cl) to introduce the methanamine group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride salt can be replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: N-methyl-1-(2-methylpyrimidin-4-yl)methanamine N-oxide.
Reduction: N-methyl-1-(2-methylpyrimidin-4-yl)methanamine.
Substitution: N-methyl-1-(2-methylpyrimidin-4-yl)methanol.
Scientific Research Applications
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- N-methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride
- N-methyl-1-(4-methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride
Uniqueness
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-9-4-3-7(10-6)5-8-2/h3-4,8H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEUDFJDNAHJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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